![molecular formula C15H27NO10 B121319 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide CAS No. 148253-86-5](/img/structure/B121319.png)
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide, also known as DHA-ASA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of aspirin and docosahexaenoic acid (DHA), a type of omega-3 fatty acid found in fish oil. DHA-ASA has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that plays a key role in the production of prostaglandins, which are molecules that contribute to inflammation in the body. By inhibiting COX, N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can reduce the production of prostaglandins and therefore reduce inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide has also been shown to possess anti-cancer properties. Studies have shown that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for treating various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide in lab experiments is its high purity and stability. This makes it easier to control for variables and ensures that the results are reliable. However, one limitation is that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide is a synthetic compound and may not fully mimic the effects of natural compounds found in the body.
Direcciones Futuras
There are several future directions for research involving N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can improve cognitive function in animal models of these diseases. Another area of interest is its potential use in treating cardiovascular disease. Studies have shown that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can reduce the formation of blood clots and improve blood vessel function. Overall, the potential therapeutic applications of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide make it a promising candidate for future research.
Métodos De Síntesis
The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide involves the reaction of aspirin with DHA in the presence of a base catalyst. The resulting product is purified through a series of chromatography steps to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide.
Aplicaciones Científicas De Investigación
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This makes N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
148253-86-5 |
|---|---|
Nombre del producto |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide |
Fórmula molecular |
C15H27NO10 |
Peso molecular |
381.38 g/mol |
Nombre IUPAC |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO10/c1-5(19)16-9-12(23)11(22)8(4-18)25-15(9)26-14-7(20)2-6(3-17)10(21)13(14)24/h6-15,17-18,20-24H,2-4H2,1H3,(H,16,19) |
Clave InChI |
NZWHYXYYLICCJY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(CC(C(C2O)O)CO)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(CC(C(C2O)O)CO)O)CO)O)O |
Sinónimos |
2-O-(2-acetamido-2-deoxyglucopyranosyl)-5a-carbamannopyranose ADGlu-5a-carba-mannopyranose GlcNAc-carba-mannopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




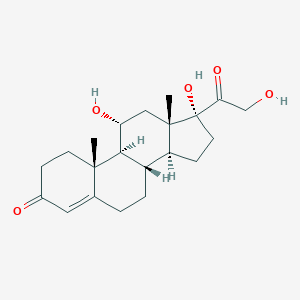

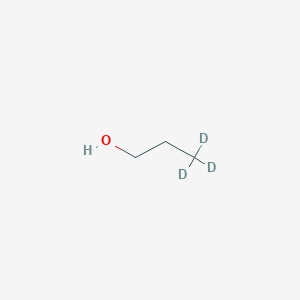
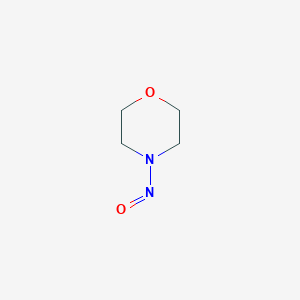
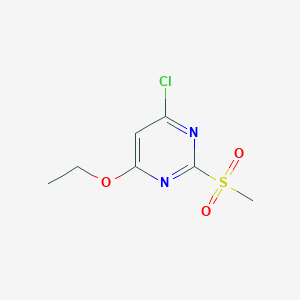

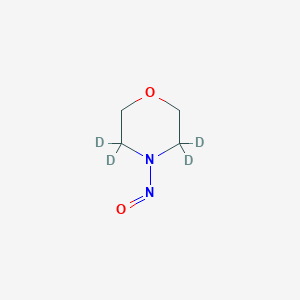

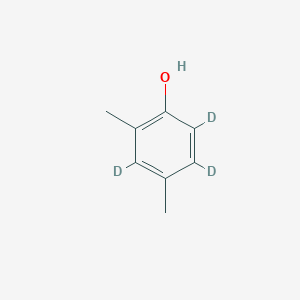
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B121270.png)
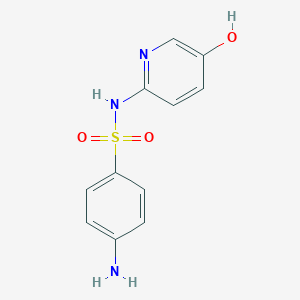
![9,10-Dihydrobenzo[a]pyrene](/img/structure/B121272.png)
